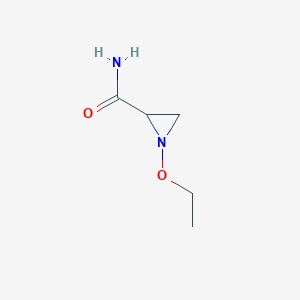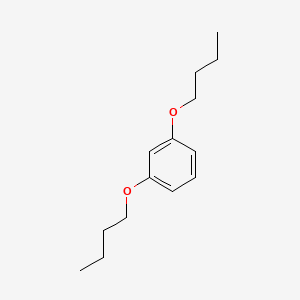
Agn-PC-009zhb
描述
Agn-PC-009zhb is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive sites.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-methyl-1-butene+2(trimethylsilyl chloride)→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Agn-PC-009zhb is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
- 2,3-Bis(trimethylsiloxy)-1,3-butadiene
- 2,3-Dimethyl-1,3-butadiene
- Trimethylsilyl-substituted alkenes
Uniqueness: Agn-PC-009zhb is unique due to the presence of both trimethylsiloxy groups and a methyl-substituted butene backbone. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
42082-93-9 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3 |
InChI 键 |
IBFCAKIPFTWXKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid](/img/structure/B8541282.png)

![methyl 2-(7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B8541300.png)


![3-(4-Amino-3-phenylthieno[3,2-c]pyridin-7-yl)-n-methylpropanamide](/img/structure/B8541328.png)




![Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-6-(3-pyridinyl)-](/img/structure/B8541356.png)

![8-Ethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8541364.png)
![3h-Pyrazol-3-one,2,4-dihydro-5-[(4-methoxyphenyl)amino]-2-(4-nitrophenyl)-](/img/structure/B8541379.png)
